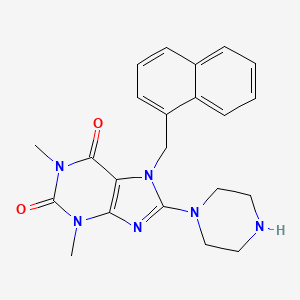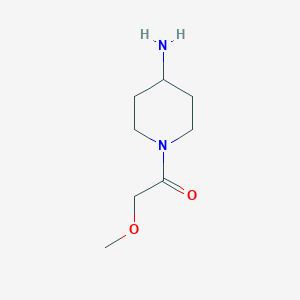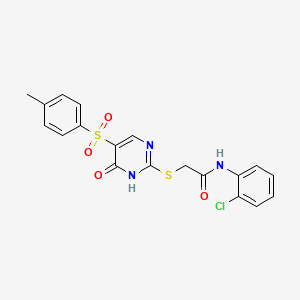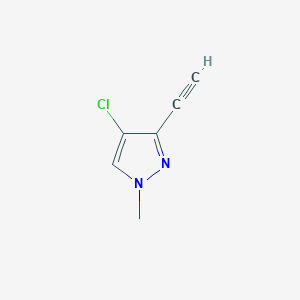
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mécanisme D'action
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390 is a selective dopamine D1 receptor antagonist. It binds to the D1 receptor and blocks the action of dopamine, which is a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking the D1 receptor, this compound 23390 can alter the activity of the dopamine system and affect behavior and cognition.
Biochemical and Physiological Effects:
This compound 23390 has been shown to produce a range of biochemical and physiological effects. In animal models, it has been shown to reduce locomotor activity, impair working memory, and decrease the reinforcing effects of drugs of abuse. This compound 23390 has also been shown to modulate synaptic plasticity and alter the activity of various neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390 in lab experiments is that it is a selective dopamine D1 receptor antagonist, which allows for the specific manipulation of the dopamine system. However, one limitation of using this compound 23390 is that it can produce non-specific effects on other neurotransmitter systems, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research involving 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390. One area of interest is the role of dopamine in addiction and drug abuse. Another area of interest is the use of this compound 23390 in the treatment of Parkinson's disease and schizophrenia. Additionally, researchers may investigate the effects of this compound 23390 on other neurotransmitter systems and its potential use as a tool for studying synaptic plasticity.
Conclusion:
In conclusion, this compound 23390 is a selective dopamine D1 receptor antagonist that is commonly used in scientific research to study the role of dopamine in various physiological and pathological processes. Its specific mechanism of action and range of effects make it a valuable tool for investigating the dopamine system. However, its non-specific effects on other neurotransmitter systems must be taken into account when interpreting results. Future research involving this compound 23390 may shed light on the role of dopamine in various diseases and provide insights into the mechanisms underlying synaptic plasticity.
Méthodes De Synthèse
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the following steps:
1. Preparation of 7-(naphthalen-1-ylmethyl)-1,3-dimethylxanthine
2. Preparation of 7-(naphthalen-1-ylmethyl)-1,3-dimethylxanthine-8-carboxaldehyde
3. Preparation of 1,3-dimethyl-8-(piperazin-1-yl)-xanthine-2,6-dione
4. Preparation of this compound 23390
Applications De Recherche Scientifique
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390 is widely used in scientific research to study the role of dopamine in various physiological and pathological processes. It is commonly used in animal models to investigate the effects of dopamine on behavior, cognition, and addiction. This compound 23390 has also been used in studies on Parkinson's disease, schizophrenia, and drug abuse.
Propriétés
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-25-19-18(20(29)26(2)22(25)30)28(21(24-19)27-12-10-23-11-13-27)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,23H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOQPGZBMDFBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2576453.png)


![2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2576459.png)



![N-benzyl-3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2576466.png)

![N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide](/img/structure/B2576468.png)
![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2576470.png)


![2-[4-(2-Methoxyethoxy)phenyl]acetonitrile](/img/structure/B2576475.png)